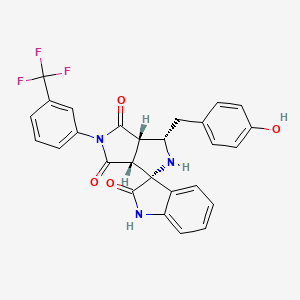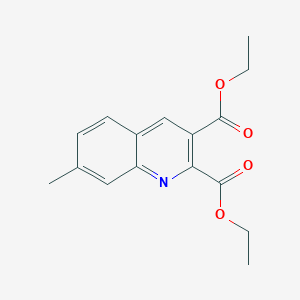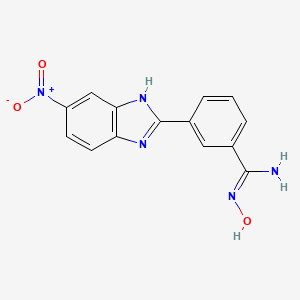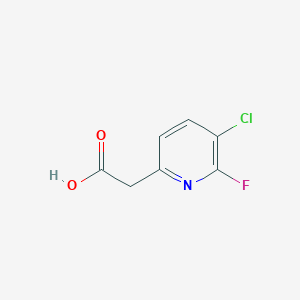
C27H20F3N3O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C27H20F3N3O4 is a complex organic molecule It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C27H20F3N3O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.
Substitution Reactions: Specific functional groups in the intermediates are replaced with desired groups to achieve the final structure.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of certain atoms within the molecule.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
C27H20F3N3O4: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
C27H20F3N3O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which C27H20F3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.
Comparación Con Compuestos Similares
C27H20F3N3O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with trifluoromethyl groups or similar aromatic systems.
Uniqueness: The presence of specific functional groups and the overall molecular architecture of contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C27H20F3N3O4 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
(1S,3R,3aR,6aS)-1-[(4-hydroxyphenyl)methyl]-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H20F3N3O4/c28-27(29,30)15-4-3-5-16(13-15)33-23(35)21-20(12-14-8-10-17(34)11-9-14)32-26(22(21)24(33)36)18-6-1-2-7-19(18)31-25(26)37/h1-11,13,20-22,32,34H,12H2,(H,31,37)/t20-,21+,22-,26-/m0/s1 |
Clave InChI |
IRUSOTFJGQTYJZ-MSZDEVHKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4C(C(N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)


![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)

![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

